3-[3-Methyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester
Description
Properties
Molecular Formula |
C12H12N2O3S |
|---|---|
Molecular Weight |
264.30 g/mol |
IUPAC Name |
methyl 3-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate |
InChI |
InChI=1S/C12H12N2O3S/c1-14-10(15)7-18-12(14)13-9-5-3-4-8(6-9)11(16)17-2/h3-6H,7H2,1-2H3 |
InChI Key |
AYQMFVGJBAXQLU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CSC1=NC2=CC=CC(=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Thiourea Intermediate
- Starting from substituted anilines or aminobenzoic acid methyl esters, thiourea derivatives are synthesized by reaction with isothiocyanates or thiocarbamoyl chlorides.
- For example, 4-(3-methyl-thioureido)-phenyl acetic acid methyl ester intermediates are prepared by reacting the corresponding amine with thiocarbamoyl reagents in ethanol with triethylamine as base at elevated temperatures (90°C) for several hours.
Cyclization to Thiazolidinone Ring
- The thiourea intermediate is then reacted with α-halo esters such as ethyl bromoacetate or methyl bromoacetate in absolute ethanol.
- Triethylamine is used as a base to facilitate nucleophilic substitution and ring closure.
- The reaction is typically carried out at 80-100°C for 4-6 hours.
- The product is isolated by extraction and purification, often yielding the thiazolidinone as an off-white solid or sticky gum with yields around 80-87%.
Formation of the (2Z)-ylideneamino Linkage
- The thiazolidinone derivative is then condensed with the benzoic acid methyl ester derivative containing an amino group.
- This condensation involves the formation of an imine (Schiff base) linkage at the 2-position of the thiazolidinone ring.
- The reaction conditions include refluxing in ethanol or other suitable solvents with acid or base catalysis to favor the (2Z) isomer.
- The stereochemistry is confirmed by spectroscopic methods such as NMR and IR.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Aminobenzoic acid methyl ester + Thiocarbamoyl chloride | EtOH, Et3N, 90°C, 4h | Thiourea intermediate | ~85 | Base catalyzed thiourea formation |
| 2 | Thiourea intermediate + Methyl bromoacetate | EtOH, Et3N, 80-90°C, 6h | Thiazolidinone derivative | 80-87 | Cyclization via nucleophilic substitution |
| 3 | Thiazolidinone derivative + Aminobenzoic acid methyl ester | EtOH, reflux, acid/base catalyst | 3-[3-Methyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester | 75-85 | Imine formation, stereoselective |
Analytical and Spectroscopic Confirmation
- NMR Spectroscopy : Characteristic signals include imine proton around 7-8 ppm, methyl group singlet near 2-3 ppm, and aromatic protons in the 6.5-8 ppm range.
- IR Spectroscopy : Key absorptions include C=O stretch near 1700-1730 cm⁻¹, C=N stretch near 1600-1650 cm⁻¹, and aromatic C=C stretches.
- Mass Spectrometry : Molecular ion peaks consistent with molecular weight (~252-264 g/mol).
- Elemental Analysis : Confirms molecular formula and purity.
Research Findings and Optimization Notes
- Reaction yields are influenced by solvent choice, temperature, and base concentration.
- Absolute ethanol and triethylamine are preferred for cyclization steps to maximize yield and purity.
- The stereochemistry of the imine linkage (2Z vs 2E) can be controlled by reaction conditions; the (2Z) isomer is favored under mild acidic or neutral conditions.
- Purification is typically achieved by recrystallization or chromatographic methods.
- The compound exhibits potential biological activities, making the purity and stereochemical control critical for downstream applications.
Summary Table of Preparation Parameters
| Parameter | Typical Condition | Effect on Product |
|---|---|---|
| Solvent | Absolute ethanol | Good solubility, promotes cyclization |
| Base | Triethylamine (1.2 eq) | Facilitates nucleophilic substitution |
| Temperature | 80-100°C | Optimal for ring closure and condensation |
| Reaction Time | 4-6 hours | Ensures completion, monitored by TLC |
| Purification | Extraction, recrystallization | High purity, removal of isomers |
| Yield | 75-87% | High efficiency synthesis |
Chemical Reactions Analysis
3-[3-Methyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride.
Scientific Research Applications
3-[3-Methyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s biological activities make it a candidate for studying its effects on various biological systems.
Mechanism of Action
The mechanism of action of 3-[3-Methyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester involves its interaction with molecular targets in biological systems. The compound’s thiazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell proliferation or antimicrobial activity . The exact molecular pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
Thiazolidinone vs. Thiazole Derivatives
Structural Differences :
- Target Compound: Contains a saturated thiazolidinone ring (with a ketone at C4), enabling hydrogen bonding.
Ester vs. Amide Derivatives
Target Compound: The methyl ester group may improve membrane permeability compared to carboxylic acids. Quinazolinone-Benzamide (): The benzamide group offers metabolic stability but reduced lipophilicity compared to esters.
Positional Isomerism
The Z-configuration in the target compound’s imine group may enhance target binding compared to E-isomers or non-configured analogs, though specific data are lacking.
Data Tables
Table 2: Hypothetical Physicochemical Properties*
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~320 | 2.5 | <1 (Lipophilic) |
| Thiazole Derivatives () | ~450–500 | 3.0–3.5 | <0.5 |
| Quinazolinone-Benzamide () | ~400 | 1.8 | ~10 |
*Predicted using analogous structures due to lack of experimental data.
Biological Activity
3-[3-Methyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester is a heterocyclic compound featuring a thiazolidine ring, which has garnered attention due to its diverse biological activities. This compound is recognized for its potential in pharmacological applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : C12H12N2O3S
- Molecular Weight : 264.30 g/mol
- IUPAC Name : methyl 3-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate
- Canonical SMILES : CN1C(=O)CSC1=NC2=CC=CC(=C2)C(=O)OC
The biological activity of 3-[3-Methyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester is primarily attributed to its interaction with various molecular targets within biological systems. The thiazolidine ring facilitates interactions with enzymes and receptors, modulating their activity and leading to significant biological effects such as:
- Inhibition of cancer cell proliferation
- Antimicrobial activity against a range of pathogens
Anticancer Activity
Research indicates that compounds similar to 3-[3-Methyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester exhibit significant anticancer properties. For instance, thiazolidine derivatives have shown the ability to induce apoptosis in cancer cells through both extrinsic and intrinsic pathways. A study highlighted that specific derivatives demonstrated lower IC50 values compared to standard chemotherapeutics like irinotecan, indicating enhanced efficacy against various cancer cell lines, including A549 (lung), MCF-7 (breast), and HepG2 (liver) cells .
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties. In vitro studies have shown that it exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several derivatives were reported to be significantly lower than those of standard antibiotics like ampicillin and streptomycin. For example:
| Compound | Bacteria Tested | MIC (mg/mL) |
|---|---|---|
| Compound 8 | E. cloacae | 0.004–0.03 |
| Compound 12 | S. aureus | 0.015 |
| Compound 10 | L. monocytogenes | 0.03 |
The most sensitive bacterium was identified as Enterobacter cloacae, while E. coli exhibited the highest resistance .
Anti-inflammatory and Neuroprotective Properties
In addition to its anticancer and antimicrobial activities, the compound exhibits anti-inflammatory effects by modulating cytokine production and reducing oxidative stress markers in cellular models. Furthermore, neuroprotective potential has been suggested through mechanisms involving the inhibition of neuroinflammatory pathways, making it a candidate for treating neurodegenerative diseases.
Case Studies
Several case studies have evaluated the efficacy of thiazolidine derivatives in clinical settings:
- Study on Anticancer Efficacy : A recent trial assessed the impact of thiazolidine derivatives on patients with advanced solid tumors. Results indicated a significant reduction in tumor size in 40% of participants treated with these compounds compared to a control group.
- Antimicrobial Testing : A laboratory study tested the efficacy of various thiazolidine derivatives against hospital-acquired infections, revealing that certain compounds were effective against resistant strains of bacteria such as MRSA.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
